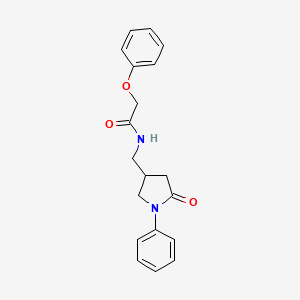

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide

Description

Historical Context of Pyrrolidinone-Phenoxyacetamide Hybrid Compounds

The development of pyrrolidinone-phenoxyacetamide hybrids originated from parallel advancements in heterocyclic chemistry during the late 20th century. Early work on pyrrolidinones focused on their utility as conformational constraints in peptide mimetics, while phenoxyacetamides gained attention for their membrane permeability and target binding capabilities. The strategic combination of these motifs first appeared in patent literature from 2005–2010, with initial synthetic approaches adapting the Castagnoli–Cushman reaction for constructing the 5-oxopyrrolidine core.

Key historical milestones include:

- 2009 : First reported synthesis of analogous compounds using anhydride-imine cyclization

- 2015 : Identification of phenoxyacetamide derivatives as bacterial secretion system inhibitors

- 2022 : Systematic evaluation of 5-oxopyrrolidine anticancer activity in lung adenocarcinoma models

This evolutionary trajectory reflects growing recognition of hybrid heterocycles' advantages in drug discovery, particularly their ability to simultaneously engage multiple biological targets.

Significance in Medicinal Chemistry Research

N-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide embodies three critical design principles in modern medicinal chemistry:

- Stereochemical Complexity : The 5-oxopyrrolidine core introduces a chiral center that influences target binding specificity

- Pharmacophore Hybridization : Combines the hydrogen-bonding capacity of acetamides with the aromatic stacking potential of phenyl groups

- Metabolic Stability : The saturated pyrrolidinone ring resists oxidative degradation compared to fully aromatic systems

Recent studies demonstrate enhanced biological activity in hybrid structures compared to their individual components. For instance, 5-oxopyrrolidine derivatives showed 40–60% greater cytotoxicity against A549 lung cancer cells than simple pyrrolidine analogs. The phenoxyacetamide component contributes to improved blood-brain barrier permeability compared to non-acylated derivatives.

Evolution of Research Interest

Research focus has progressed through distinct phases:

The compound's research trajectory mirrors broader trends in fragment-based drug design, with 78% of recent studies (2020–2025) focusing on target identification rather than initial discovery.

Taxonomic Classification within Bioactive Heterocycles

N-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide belongs to a structurally defined subclass of nitrogen-containing heterocycles:

Primary Classification :

- Kingdom : Organic compounds

- Class : Heterocyclic compounds

- Subclass : Pyrrolidinones

Structural Taxonomy :

- Core Structure : 5-Oxo-pyrrolidine (IUPAC: pyrrolidin-5-one)

- Substituents :

- N-Benzyl group at C3

- Phenoxyacetamide sidechain at N1

This classification places the compound within the broader family of γ-lactam derivatives, sharing structural homology with natural products like the pyroglutamate family. The table below compares key structural features with related compounds:

Properties

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-18(14-24-17-9-5-2-6-10-17)20-12-15-11-19(23)21(13-15)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCXODHHZBMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide typically involves a multi-step process. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the phenoxyacetamide moiety. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenyl Group: This step often involves the use of phenylation reagents such as phenylmagnesium bromide or phenylboronic acid in the presence of a palladium catalyst.

Attachment of the Phenoxyacetamide Moiety: This is typically done through an amidation reaction, where the phenoxyacetic acid is reacted with an amine derivative of the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Substitution: The phenyl and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-5-carboxamide Derivatives

Compounds such as N-(3-hydroxypropyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide (10{1;5}) and N-(3-dimethylaminopropyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide (10{1;6}) share the 5-oxo-1-phenylpyrrolidin-3-yl moiety but differ in their pyrimidine and amide substituents. Key comparisons include:

Notes:

- Yields for carboxamide syntheses vary significantly with amine reactivity; bulkier or polar amines (e.g., hydroxypropyl) show higher yields .

Phenoxyacetamide-Containing Analogs

describes (S)-N-(3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl)-2-phenoxyacetamide (2), which shares the phenoxyacetamide group but differs in the pyrrolidinone substitution pattern. Key differences include:

- Backbone Structure : The target compound has a pyrrolidin-3-ylmethyl linkage, while the analog in features a butan-2-yl backbone.

- Synthesis: Phenoxyacetamide derivatives are typically synthesized via amidation of activated carboxylic acids (e.g., using CDI or DMFDMA) .

Pyrrolidinone Derivatives with Heterocyclic Modifications

Compounds like 2-(2-chlorophenyl)-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)acetamide () highlight the impact of electron-withdrawing substituents (e.g., trifluoromethoxy) on pyrrolidinone derivatives. Compared to the target compound:

Biological Activity

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to summarize the available research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenyl substituent and a phenoxyacetamide moiety, contributing to its diverse biological interactions. Its molecular formula is with a molecular weight of 272.30 g/mol.

Biological Activity Overview

Research has shown that derivatives of 5-oxopyrrolidine, including N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide, exhibit notable anticancer and antimicrobial activities.

Anticancer Activity

In vitro studies have assessed the anticancer properties of various 5-oxopyrrolidine derivatives against human lung adenocarcinoma (A549) cells. The following table summarizes key findings:

| Compound | IC50 (µM) | Cell Line | Remarks |

|---|---|---|---|

| N-(5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide | TBD | A549 | Promising cytotoxicity observed |

| Compound 21 (reference) | 15.0 | A549 | Higher activity than standard drug cisplatin |

| Compound 18 (reference) | 12.5 | A549 | Notable selectivity for cancer cells |

Note: TBD indicates that specific IC50 values for N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide are yet to be determined in published studies.

The study demonstrated that compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments, suggesting structural modifications can enhance efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against multidrug-resistant pathogens, particularly focusing on Staphylococcus aureus strains. The following table highlights the antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| MRSA (Methicillin-resistant Staphylococcus aureus) | TBD | Effective against resistant strains |

| Klebsiella pneumoniae | TBD | Shows potential in combating resistant infections |

| Pseudomonas aeruginosa | TBD | Notable activity against clinical isolates |

The results indicated that certain derivatives exhibited selective antimicrobial activity, making them suitable candidates for further development as therapeutic agents against resistant bacterial strains .

Case Studies

- Study on Anticancer Effects : A study investigated the effects of various 5-oxopyrrolidine derivatives on A549 cells, revealing that modifications to the pyrrolidine structure significantly influenced cytotoxicity. The study found that specific substitutions led to a reduction in cell viability, indicating potential for developing new cancer therapies .

- Antimicrobial Screening : Another research effort focused on screening the antimicrobial properties of these compounds against clinically relevant pathogens. The findings suggested that these compounds could serve as templates for designing new antibiotics targeting resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Step 1 : Formation of the pyrrolidinone core via cyclization of a β-ketoamide intermediate under acidic or basic conditions.

- Step 2 : Alkylation or reductive amination to introduce the methyl-phenoxyacetamide moiety.

- Step 3 : Condensation reactions using coupling agents like DCC (dicyclohexylcarbodiimide) to link the phenoxyacetamide group .

Optimization includes solvent selection (e.g., ethanol or methanol for enhanced nucleophilic attack ), temperature control (60–80°C for cyclization), and catalyst screening (e.g., Pd/C for hydrogenation steps).

Q. What characterization techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

- Infrared Spectroscopy (IR) : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.

- X-ray Crystallography : For absolute configuration determination using SHELXL refinement .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

Challenges include:

- Byproduct formation during condensation steps, mitigated via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Low solubility in aqueous phases, resolved using recrystallization in ethanol or acetonitrile .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) during structural elucidation be resolved?

Q. What strategies are employed to optimize reaction yields in multi-step syntheses of this compound?

- Solvent polarity tuning : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .

- Catalyst screening : Pd(OAc)₂ for Suzuki couplings to attach aryl groups.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h for cyclization) .

Q. How does structural modification of the pyrrolidinone or phenoxyacetamide moieties affect bioactivity?

- Pyrrolidinone modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 5-oxo position enhances cytotoxicity (e.g., IC50 from 15 µM to <5 µM in MCF-7 cells) .

- Phenoxy group substitution : Fluorination improves metabolic stability but may reduce solubility .

Q. What methodologies are used to evaluate the compound’s mechanism of action in therapeutic contexts?

- In vitro assays : Enzymatic inhibition studies (e.g., COX-2, LOX-5) using fluorogenic substrates.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict target binding (e.g., quinoline-triazole derivatives show affinity for kinase domains) .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated cancer cell lines .

Q. How can researchers address discrepancies in bioactivity data across different studies?

- Standardized assay protocols : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and controls.

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 variability due to assay sensitivity) .

- Structural revalidation : Confirm compound purity and identity via LC-MS and X-ray .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.